11β-Hydroxy Etiocholanolone-d4
Description
Properties
Molecular Formula |
C₁₉H₂₆D₄O₃ |
|---|---|
Molecular Weight |
310.46 |
Synonyms |
(3α,5β,11β)-3,11-Dihydroxyandrostan-17-one-d4; 3α,11β-Dihydroxy-5β-androstane-_x000B_17-one-d4; 11β-Hydroxyaetiocholanolone-d4; 3α,11β-Dihydroxyetiocholan-17-_x000B_one-d4; 5β-Androstan-3α,11β-diol-17-one-d4; 5β-Androstane-3α,11β-diol-17-one-d4; Ba 2686-d4; NSC |
Origin of Product |
United States |
Advanced Analytical Methodologies Employing 11β Hydroxy Etiocholanolone D4 As an Internal Standard
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for steroid profiling. mdpi.com The use of a stable isotope-labeled internal standard like 11β-Hydroxy Etiocholanolone-d4 is integral to the development and validation of robust quantitative methods.
Development and Validation of Quantitative GC-MS Methods for Steroid Profiling
The development of quantitative GC-MS methods for steroid analysis is a meticulous process that involves optimization of sample preparation, derivatization, chromatographic separation, and mass spectrometric detection. mdpi.comresearchgate.net Stable isotope-labeled internal standards, including deuterated analogs like 11β-Hydroxy Etiocholanolone-d4, are introduced at the beginning of the sample preparation process. dshs-koeln.de This ensures that any loss of analyte during extraction, hydrolysis, and derivatization steps is accounted for, leading to more accurate quantification. researchgate.netnih.gov
Validation of these methods is performed according to stringent international guidelines to ensure reliability for clinical and research applications. mdpi.com Key validation parameters include selectivity, linearity, accuracy, precision, recovery, and lower limit of quantification (LLOQ). rug.nl The data below illustrates typical performance characteristics of a validated GC-MS method for steroid profiling.
Table 1: Representative Validation Parameters for a GC-MS Steroid Profiling Method
| Parameter | Acceptance Criteria | Typical Performance |
|---|---|---|
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | < 15% |
| Precision (CV%) | < 15% | < 15% |
| Recovery | Consistent and reproducible | 70-92% researchgate.net |
This table presents a generalized summary of validation parameters. Actual values may vary depending on the specific analyte and laboratory method.
Role in Ensuring Analytical Reproducibility and Calibration Stability
Analytical reproducibility is paramount in steroid profiling, particularly for longitudinal studies and in clinical diagnostics. 11β-Hydroxy Etiocholanolone-d4 plays a pivotal role in maintaining the stability and reproducibility of the calibration process. nih.gov By normalizing the response of the target analyte to that of the internal standard, variations in instrument performance, such as injection volume and ionization efficiency, can be effectively minimized. nih.gov This ensures that the calibration curve remains accurate over time and across different analytical batches, contributing to reliable and consistent results. mdpi.comnih.gov The use of such internal standards is a key component in achieving the high level of accuracy and precision required for clinical applications. medrxiv.org
Application in High-Throughput Screening Procedures for Steroid Analysis
High-throughput screening (HTS) of steroid profiles is essential in various fields, including clinical diagnostics and anti-doping analysis. endocrine-abstracts.orghpst.cz The integration of 11β-Hydroxy Etiocholanolone-d4 into HTS workflows is crucial for maintaining data quality while analyzing a large number of samples. endocrine-abstracts.org Automated sample preparation systems are often employed in HTS, and the use of an internal standard helps to correct for any systematic errors or variability introduced by these systems. nih.gov Fast GC-MS methods, with run times of less than 8 minutes, have been developed for comprehensive steroid screening, and the inclusion of deuterated internal standards is a key feature of these methods. hpst.cz
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for steroid analysis due to its high specificity, sensitivity, and speed. acs.org The use of 11β-Hydroxy Etiocholanolone-d4 as an internal standard is equally critical in this analytical platform.
Integration into Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Protocols
Ultra-high performance liquid chromatography (UHPLC) offers significant advantages over conventional HPLC, including improved resolution, higher sensitivity, and faster analysis times. endocrine-abstracts.org When coupled with tandem mass spectrometry (MS/MS), it provides a powerful tool for comprehensive steroid profiling. endocrine-abstracts.orglcms.cz The integration of 11β-Hydroxy Etiocholanolone-d4 into UHPLC-MS/MS protocols is standard practice for ensuring accurate quantification. endocrine-abstracts.org The internal standard is added to samples prior to extraction, and its consistent presence throughout the analytical process allows for reliable correction of matrix effects and other sources of variability. nih.govendocrine-abstracts.org
Table 2: Example of a Steroid Panel Analyzed by UHPLC-MS/MS with an Internal Standard
| Steroid Class | Example Analytes |
|---|---|
| Glucocorticoids | Cortisol, Cortisone (B1669442) |
| Mineralocorticoids | Aldosterone (B195564) |
| Androgens | Testosterone (B1683101), Androstenedione (B190577) |
| Progestins | Progesterone |
This table provides a representative, non-exhaustive list of steroid classes and analytes that can be measured using UHPLC-MS/MS with an appropriate internal standard.
Strategies for Accurate Identification and Quantification of Steroid Metabolites
Accurate identification and quantification of steroid metabolites by LC-MS/MS rely on several key strategies. The use of stable isotope-labeled internal standards like 11β-Hydroxy Etiocholanolone-d4 is a cornerstone of these strategies. nih.gov These standards, which have nearly identical chemical and physical properties to the analytes of interest, co-elute chromatographically but are distinguished by their mass-to-charge ratio in the mass spectrometer. nih.gov This allows for precise quantification even in complex biological matrices where ion suppression or enhancement can occur. medrxiv.org
Furthermore, the development of highly selective MRM (Multiple Reaction Monitoring) transitions for both the analyte and the internal standard enhances the specificity of detection. Method validation, including the assessment of matrix effects, recovery, and process efficiency, is crucial for ensuring the accuracy and reliability of the results. medrxiv.orgnih.gov
Method Development and Validation for Complex Biological Matrices
The development and validation of analytical methods for quantifying steroids like 11β-hydroxy etiocholanolone (B196237) in complex biological matrices such as urine, plasma, and serum are fraught with challenges. These matrices contain a multitude of endogenous and exogenous compounds that can interfere with the analysis, leading to inaccurate results. The use of a stable isotope-labeled internal standard like 11β-Hydroxy Etiocholanolone-d4 is paramount in overcoming these challenges.
Method development typically involves the optimization of several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. The goal is to develop a method that is not only sensitive and specific but also robust and reproducible. Validation is performed according to international guidelines to ensure the reliability of the method. nih.gov Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. nih.govmpg.de
The isomeric and isobaric complexity of steroid metabolites presents a significant hurdle in developing specific assays. researchgate.netclemson.edu For instance, 11β-hydroxy etiocholanolone has several isomers, including androsterone (B159326) and etiocholanolone, which can be difficult to separate chromatographically. mpg.deresearchgate.net High-resolution mass spectrometry and advanced separation techniques like ion mobility spectrometry can aid in the differentiation of these isomers. researchgate.netacs.org
A study focusing on the quantification of 11 deconjugated steroids in human urine highlighted the importance of optimizing the preparation of calibration standards to improve method linearity and accuracy. nih.gov The use of deuterated internal standards, including Etiocholanolone-d5, was crucial for achieving excellent linearity (R² > 0.99) and intra- and inter-day precisions of < 10.1%. nih.gov The study also demonstrated that matrix effects could be minimized, with relative matrix effects ranging from 96.4% to 101.6%. nih.gov
Sample Preparation and Derivatization Techniques for 11β-Hydroxy Etiocholanolone-d4 Analysis
Effective sample preparation is a critical step in the analytical workflow for 11β-hydroxy etiocholanolone. The primary goals are to isolate the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.
Hydrolysis Procedures for Glucuronide and Sulfate (B86663) Conjugates
In the body, steroids are often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion in urine. oup.comnih.gov To analyze the total concentration of a steroid, these conjugates must first be cleaved through a process called hydrolysis.
Enzymatic hydrolysis is the most common method, utilizing enzymes like β-glucuronidase and arylsulfatase. nih.govhelsinki.fi The efficiency of hydrolysis can be affected by factors such as enzyme source (e.g., Helix pomatia, Escherichia coli), incubation time, temperature, and pH. mpg.denih.govendocrine-abstracts.org For instance, some studies have shown that enzymes from Helix pomatia may lead to incomplete hydrolysis of certain steroid conjugates. nih.gov The development of engineered sulfatases aims to improve the hydrolysis of steroid sulfates, which can be resistant to conventional enzymatic methods. wada-ama.orgacs.org
Chemical hydrolysis, or solvolysis, is an alternative to enzymatic hydrolysis but is generally less specific and can lead to the degradation of the analyte. nih.gov
Optimization of Steroid Extraction Methods
Following hydrolysis, the free steroids are extracted from the aqueous matrix. The two most common extraction techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). tandfonline.comoup.com
LLE involves partitioning the analyte between two immiscible liquids, typically an aqueous sample and an organic solvent. The choice of solvent is critical for achieving high extraction efficiency. Diethyl ether and tert-butyl methyl ether (TBME) are commonly used solvents for steroid extraction. mpg.de
SPE has become increasingly popular due to its high efficiency, selectivity, and potential for automation. rsc.orgnih.gov In SPE, the sample is passed through a solid sorbent material that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent. Various sorbent chemistries are available, including reversed-phase (e.g., C18), normal-phase, and ion-exchange. researchgate.netacs.org Optimization of the SPE procedure, including the choice of sorbent, wash, and elution solvents, is crucial for maximizing recovery and minimizing matrix effects. acs.orgnih.gov A study on corticosteroid analysis demonstrated that a selective SPE procedure could significantly reduce matrix effects and enable high sample loading, leading to ultra-low detection limits. nih.gov
Chemical Derivatization Strategies for Enhanced Chromatographic and Spectrometric Performance
Chemical derivatization is often employed to improve the analytical properties of steroids for both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analysis. oup.comnih.govnih.gov
For GC-MS analysis, derivatization is necessary to increase the volatility and thermal stability of the steroids. oup.com The most common derivatization method is silylation, which involves replacing active hydrogens in hydroxyl and keto groups with a trimethylsilyl (B98337) (TMS) group. tcichemicals.comdshs-koeln.de Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. dshs-koeln.de For ketosteroids, a two-step derivatization process involving methoximation followed by silylation is often performed to improve chromatographic peak shape and resolution. tcichemicals.comdshs-koeln.de
In LC-MS, derivatization can enhance ionization efficiency and, consequently, sensitivity. nih.govresearchgate.netresearchgate.net This is particularly important for steroids that have poor ionization in electrospray ionization (ESI), the most common ionization source for LC-MS. Derivatization agents that introduce a readily ionizable group, such as a quaternary ammonium (B1175870) moiety or a proton-affine group, can significantly improve the signal intensity. nih.govnih.govresearchgate.net For example, hydroxylamine (B1172632) can be used to form oximes from ketosteroids, which can then be more efficiently ionized. uef.fi
The following table summarizes common derivatization reagents and their applications in steroid analysis:
| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | Hydroxyl, Keto | GC-MS | Increases volatility and thermal stability. dshs-koeln.de |
| BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Hydroxyl, Keto | GC-MS | Increases volatility and thermal stability. tcichemicals.com |
| Methoxylamine Hydrochloride | Keto | GC-MS, LC-MS | Forms methoximes to improve chromatographic properties and ionization. tcichemicals.comuef.fi |
| Hydroxylamine | Keto | LC-MS | Forms oximes to enhance ionization efficiency. uef.fi |
| Picolinic Acid | Hydroxyl | LC-MS | Introduces a proton-affine group to enhance ionization. researchgate.net |
| Dansyl Chloride | Hydroxyl | LC-MS | Improves sensitivity by introducing a fluorescent and easily ionizable group. researchgate.net |
Applications of 11β Hydroxy Etiocholanolone D4 in Endogenous Steroid Profiling Research
Establishment of Population-Based Reference Ranges for Endogenous Steroids
The establishment of accurate reference ranges is a cornerstone of clinical diagnostics and endocrinological research. Urinary steroid profiling provides a non-invasive window into the activity of steroidogenic pathways. However, the analytical process, from sample preparation to detection, is subject to variability that can affect the accuracy of results.
11β-Hydroxy Etiocholanolone-d4 is introduced into samples at the beginning of the analytical workflow. As an internal standard, it mimics the chemical behavior of the non-labeled, or endogenous, 11β-Hydroxy Etiocholanolone (B196237) and other similar steroids through extraction, derivatization, and chromatographic separation. Any loss of analyte during these steps is mirrored by a proportional loss of the deuterated standard. By calculating the ratio of the endogenous analyte signal to the known concentration of the internal standard signal in the mass spectrometer, analysts can correct for procedural variations, thereby ensuring high accuracy and precision. nih.govsynnovis.co.ukresearchgate.net
This accuracy is paramount when analyzing large cohorts to establish population-based reference intervals. These studies aim to define normal steroid excretion levels, stratified by variables such as age and sex. nih.govplos.org The use of 11β-Hydroxy Etiocholanolone-d4 helps minimize inter-laboratory variability, making it possible to compare and pool data from different studies to create robust and widely applicable reference ranges. researchgate.net
Table 1: Representative Reference Ranges for Urinary Steroid Metabolites Established Using Mass Spectrometry with Internal Standards This table is for illustrative purposes and does not represent actual study data.
| Steroid Metabolite | Age Group | Sex | Reference Range (µ g/24h ) |
|---|---|---|---|
| 11β-Hydroxy Etiocholanolone | 20-40 | Male | 50 - 250 |
| 11β-Hydroxy Etiocholanolone | 20-40 | Female | 30 - 200 |
| Androsterone (B159326) | 20-40 | Male | 1000 - 4000 |
| Etiocholanolone | 20-40 | Male | 1200 - 4500 |
Longitudinal Studies in Steroid Dynamics and Variability
Longitudinal studies, which track the steroid profiles of individuals over time, are essential for understanding the natural intra-individual variability of hormone levels and detecting subtle changes caused by disease progression or therapeutic interventions. The primary challenge in such studies is distinguishing true biological fluctuations from analytical noise.
By incorporating 11β-Hydroxy Etiocholanolone-d4 into every sample analysis, researchers can ensure that measurements taken at different time points are comparable and reliable. The consistent use of an internal standard corrects for any variations in instrument performance or sample processing that may occur over the course of a long-term study. This allows for the confident identification of even minor, yet significant, trends in an individual's steroid output. This approach is fundamental to the steroidal module of the Athlete Biological Passport (ABP), where an athlete serves as their own reference to detect deviations from their normal physiological state. nih.govwada-ama.org
Table 2: Illustrative Longitudinal Monitoring of 11β-Hydroxy Etiocholanolone in an Individual This data is hypothetical and demonstrates the principle of tracking steroid levels over time, with the precision afforded by an internal standard like 11β-Hydroxy Etiocholanolone-d4.
| Sample Date | 11β-Hydroxy Etiocholanolone (µ g/24h ) | Analytical Run | Comment |
|---|---|---|---|
| January 2025 | 135.5 | 1 | Baseline measurement |
| April 2025 | 141.2 | 2 | Within normal variation |
| July 2025 | 138.9 | 3 | Within normal variation |
Research on Steroid Profiles in Response to Physiological Perturbations
Understanding how the human body responds to various stressors and physiological changes is a key area of medical research. Conditions such as Cushing's syndrome, congenital adrenal hyperplasia (CAH), or even intense physical stress can significantly alter the steroidogenic profile. wada-ama.orgnih.gov Research in this area involves accurately quantifying the changes in specific steroid metabolites to diagnose conditions and understand their pathophysiology.
For instance, in patients with Cushing's syndrome, the metabolism of cortisol is altered, often leading to a unique urinary steroid pattern dominated by 5β- and 11β-hydroxy steroid metabolites. nih.gov Similarly, deficiencies in enzymes like 11β-hydroxylase can be diagnosed by profiling precursor and metabolite steroids. wada-ama.org 11β-Hydroxy Etiocholanolone-d4 is crucial in these analyses to ensure that the measured changes in its endogenous counterpart are a true reflection of the physiological state and not an artifact of the analytical method. Its use allows for the reliable quantification of steroid ratios, which are often more informative than absolute concentrations for diagnosing enzymatic defects. mdpi.com
Contributions to Anti-Doping Research and Steroid Signature Analysis
In the field of anti-doping, the detection of endogenous anabolic androgenic steroid abuse is a significant challenge. The World Anti-Doping Agency (WADA) employs the Athlete Biological Passport (ABP), which monitors an athlete's steroid profile over time to detect unnatural variations. wada-ama.orgethz.ch The analysis of urinary steroids, including testosterone (B1683101), epitestosterone, androsterone, and etiocholanolone, forms the basis of the steroidal module of the ABP. nih.govnih.gov
The accuracy and reliability of these measurements are of utmost importance. Deuterated internal standards, such as 11β-Hydroxy Etiocholanolone-d4, are indispensable in WADA-accredited laboratories. dshs-koeln.de They ensure that the quantification of each steroid metabolite is precise, allowing for the calculation of critical ratios (e.g., Testosterone/Epitestosterone). An abnormal fluctuation in these ratios can indicate doping. The use of stable isotope-labeled standards provides the analytical robustness required to distinguish between physiological variations and prohibited manipulations, forming a legally and scientifically defensible basis for anti-doping rule violations. nih.govdshs-koeln.de
Advanced Research Concepts and Future Directions for 11β Hydroxy Etiocholanolone D4 Studies
Integration with Multi-Omics Approaches in Steroid Research (e.g., Steroidomics, Metabolomics)
The advent of multi-omics technologies has revolutionized the study of steroid hormones, enabling a comprehensive and high-throughput analysis of the entire steroid complement (steroidome) in a biological sample. In this context, 11β-Hydroxy Etiocholanolone-d4 plays a pivotal role, primarily as an internal standard in mass spectrometry-based platforms like liquid chromatography-tandem mass spectrometry (LC-MS/MS). sigmaaldrich.commdpi.com
Steroidomics and Metabolomics: These fields aim to quantitatively measure the complete set of steroids and other metabolites in biological fluids and tissues. nih.gov The chemical similarity of steroid isomers and isobars presents a significant analytical challenge, necessitating highly accurate and precise quantification methods. nih.gov Deuterated standards, such as 11β-Hydroxy Etiocholanolone-d4, are ideal internal standards because they co-elute with the endogenous analyte but are distinguishable by their mass-to-charge ratio. sigmaaldrich.com This allows for the correction of variations in sample preparation and instrument response, leading to reliable and reproducible quantification of endogenous 11β-Hydroxy Etiocholanolone (B196237).
A novel multi-omics approach has been developed for the simultaneous analysis of different classes of metabolites, including steroids, in a single sample, which is particularly valuable when sample material is limited. nih.govthieme-connect.comuzh.ch This integrated approach provides a more holistic view of adrenal function and intra-adrenal interactions. nih.govthieme-connect.comuzh.ch The use of isotopically labeled internal standards like 11β-Hydroxy Etiocholanolone-d4 is fundamental to the accuracy of these sophisticated analytical methods.
Table 1: Role of 11β-Hydroxy Etiocholanolone-d4 in Multi-Omics Approaches
| Research Area | Application of 11β-Hydroxy Etiocholanolone-d4 | Significance |
| Steroidomics | Internal standard for LC-MS/MS quantification of endogenous 11β-Hydroxy Etiocholanolone. | Enables accurate and precise measurement of the steroidome, facilitating the identification of biomarkers for various diseases. nih.gov |
| Metabolomics | Internal standard for targeted and untargeted analysis of steroid metabolites. | Improves the reliability of metabolic profiling, aiding in the understanding of metabolic pathways and their dysregulation in disease. sigmaaldrich.com |
| Clinical Diagnostics | Used in the development and validation of high-throughput clinical assays for steroid hormones. mdpi.com | Facilitates the translation of research findings into routine clinical practice for the diagnosis and monitoring of endocrine disorders. |
Exploration of Novel Enzyme Systems and Uncharacterized Metabolic Pathways
The canonical pathway for the biosynthesis of 11-oxygenated androgens originates from the adrenal cortex. oup.com The key enzyme, cytochrome P450 11β-hydroxylase (CYP11B1), converts androstenedione (B190577) to 11β-hydroxyandrostenedione (11OHA4). oup.comkarger.com 11OHA4 is then further metabolized in peripheral tissues by enzymes such as 11β-hydroxysteroid dehydrogenase type 2 (HSD11B2) and aldo-keto reductase 1C3 (AKR1C3) to produce potent androgens like 11-ketotestosterone (B164220) (11KT). oup.comoup.com 11β-Hydroxy Etiocholanolone is a downstream metabolite of this pathway.
While this primary pathway is well-documented, research is ongoing to identify alternative or "backdoor" pathways of androgen synthesis and metabolism. nih.govresearchgate.net These alternative routes may become particularly relevant in pathological states where the classical pathways are dysregulated, such as in congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS). nih.govnih.gov
Recent studies have identified a "c11-oxy backdoor" pathway, which represents a non-classical route for the synthesis of potent 11-oxygenated androgens. researchgate.net The exploration of these uncharacterized metabolic routes is a significant future direction. The use of stable isotope-labeled tracers, including deuterated steroids like 11β-Hydroxy Etiocholanolone-d4, in metabolic studies will be instrumental in mapping these novel pathways and identifying the enzymes involved.
Development of Advanced Computational Models for Predicting Steroid Metabolism
Computational modeling has emerged as a powerful tool to simulate and predict the complex processes of steroidogenesis and steroid metabolism. nih.govresearchgate.netelsevierpure.com These in silico models integrate data on enzyme kinetics, gene expression, and steroid transport to create a dynamic representation of the steroid metabolic network. nih.govresearchgate.net
Predicting Biochemical Responses: Mechanistic computational models have been developed for steroidogenesis in human H295R adrenocortical carcinoma cells, a widely used in vitro model system. nih.govoup.com These models can predict the synthesis and secretion of various adrenal steroids and can be used to simulate the effects of endocrine-disrupting chemicals on steroid production. nih.gov
Future development of these models will involve incorporating the metabolism of 11-oxygenated steroids, including the formation of metabolites like 11β-Hydroxy Etiocholanolone. By integrating experimental data obtained using compounds like 11β-Hydroxy Etiocholanolone-d4, the predictive accuracy of these models can be significantly enhanced. Such models can help to:
Predict the metabolic fate of novel compounds.
Identify potential sites of metabolism and resulting metabolites. mdpi.comresearchgate.net
Understand the impact of genetic variations in steroidogenic enzymes on an individual's steroid profile.
Screen for potential endocrine disruptors in a high-throughput manner. nih.gov
Table 2: Applications of Computational Modeling in Steroid Research
| Modeling Approach | Application | Relevance to 11β-Hydroxy Etiocholanolone |
| Mechanistic Models | Simulating steroidogenesis pathways and predicting steroid output from cells or tissues. nih.govoup.com | Incorporation of 11-oxygenated androgen pathways to predict 11β-Hydroxy Etiocholanolone levels under various conditions. |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting the interaction of chemicals with steroidogenic enzymes based on their molecular structure. nih.gov | Predicting the potential for novel compounds to inhibit or induce the enzymes involved in 11β-Hydroxy Etiocholanolone metabolism. |
| Metabolic Flux Analysis | Quantifying the flow of metabolites through different metabolic pathways. researchgate.net | Determining the predominant pathways leading to the formation and clearance of 11β-Hydroxy Etiocholanolone. |
Elucidating the Broader Biological Significance of 11-Oxygenated Steroids in Experimental Models
The 11-oxygenated androgens were once considered minor and inactive byproducts of adrenal steroidogenesis. oup.com However, recent research has demonstrated that some of these steroids, such as 11-ketotestosterone, are potent androgens with significant biological activity. nih.govnih.govnih.gov This has spurred further investigation into the physiological and pathophysiological roles of this entire class of steroids.
Experimental Models: A variety of experimental models are being employed to understand the biological significance of 11-oxygenated steroids:
In vitro cell models: Human cell lines like H295R are used to study the regulation of 11-oxygenated androgen production. oup.com
Animal models: While rodents have different adrenal physiology compared to humans, recent studies have identified pigs and guinea pigs as potentially suitable animal models for studying 11-oxygenated androgens. nih.gov Teleost fish have also been extensively studied as they utilize 11-ketotestosterone as a major androgen. karger.comnih.gov
Human studies: Clinical research in patients with conditions like CAH and PCOS, where 11-oxygenated androgen levels are often elevated, provides crucial insights into their clinical relevance. nih.govnih.govnih.govmedrxiv.org
Q & A
Q. How can ethical considerations be addressed when using human-derived samples for 11β-Hydroxy Etiocholanolone-d4 research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
